molecular formula C3H6F6N2O B12061738 azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate

azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate

Cat. No.: B12061738
M. Wt: 200.08 g/mol
InChI Key: IWFMKKLDPOBEHS-UHFFFAOYSA-O
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Description

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is a chemical compound known for its unique properties due to the presence of multiple fluorine atoms. This compound is of interest in various fields of scientific research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate typically involves the reaction of hexafluoropropan-2-ol with an amine source under controlled conditions. One common method is the diazotization of aminopyridines and aminoquinolines with tert-butyl nitrite in hexafluoropropan-2-ol in the absence of acids or other initiators . This method leverages the relatively acidic character of hexafluoropropan-2-ol to promote the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluoropropan-2-one, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate has several applications in scientific research:

Mechanism of Action

The mechanism by which azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate exerts its effects is primarily through its high ionizing power and ability to stabilize various intermediates in chemical reactions . It facilitates reactions by acting as a polar solvent, enhancing the reactivity of the reactants. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products.

Comparison with Similar Compounds

Similar Compounds

    Hexafluoroisopropanol: Similar in structure but lacks the amino group.

    Trifluoroethanol: Contains fewer fluorine atoms and has different reactivity.

Uniqueness

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is unique due to the presence of both amino and fluorinated groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring high stability and specific reactivity patterns.

Properties

Molecular Formula

C3H6F6N2O

Molecular Weight

200.08 g/mol

IUPAC Name

azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate

InChI

InChI=1S/C3H2F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h10H2;1H3/q-1;/p+1

InChI Key

IWFMKKLDPOBEHS-UHFFFAOYSA-O

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(N)[O-].[NH4+]

Origin of Product

United States

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